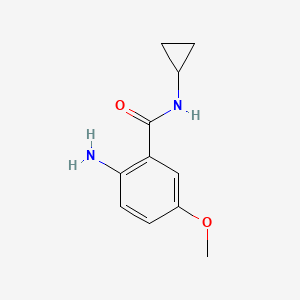

2-amino-N-cyclopropyl-5-methoxybenzamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of 2-amino-N-cyclopropyl-5-methoxybenzamide follows established International Union of Pure and Applied Chemistry nomenclature principles for substituted benzamide compounds. The compound's official International Union of Pure and Applied Chemistry name reflects the precise positioning of functional groups on the benzene ring, with the amino group located at the 2-position and the methoxy group at the 5-position relative to the carboxamide functionality. The cyclopropyl substitution on the amide nitrogen provides additional structural complexity that must be accurately represented in the systematic naming convention.

The molecular formula C₁₁H₁₄N₂O₂ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, with a calculated molecular weight of 206.24 grams per mole. The Chemical Abstracts Service registry number 1183770-11-7 serves as the unique identifier for this specific compound in chemical databases and literature. The International Chemical Identifier string InChI=1S/C11H14N2O2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) provides a standardized representation of the molecular structure that enables precise identification across different chemical information systems.

The Simplified Molecular-Input Line-Entry System notation COC1=CC(=C(C=C1)N)C(=O)NC2CC2 offers a linear representation of the molecular structure that facilitates computational analysis and database searches. The International Chemical Identifier Key XHOHHLJZCNKJMD-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier, providing a more manageable identifier for database indexing while maintaining structural specificity. Alternative synonyms including IXB77011, AKOS010179226, and EN300-71522 reflect various commercial and research designations used across different chemical suppliers and research institutions.

Table 1. Systematic Identification Parameters for 2-Amino-N-cyclopropyl-5-methoxybenzamide

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-amino-N-cyclopropyl-5-methoxybenzamide |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Chemical Abstracts Service Number | 1183770-11-7 |

| PubChem Compound Identifier | 50989223 |

| International Chemical Identifier Key | XHOHHLJZCNKJMD-UHFFFAOYSA-N |

| Simplified Molecular-Input Line-Entry System | COC1=CC(=C(C=C1)N)C(=O)NC2CC2 |

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-amino-N-cyclopropyl-5-methoxybenzamide exhibits characteristic features that distinguish it from other aromatic amides, particularly regarding the conformational behavior around the amide bond and the N-cyclopropyl substitution pattern. Research on N-cyclopropyl amides has revealed unexpected conformational properties that significantly differ from conventional aliphatic secondary amides. The presence of the cyclopropyl group introduces unique steric and electronic effects that influence the overall molecular conformation and rotational barriers around key bonds.

Studies of secondary N-cyclopropyl amides demonstrate distinctive conformational behavior characterized by significant E-rotamer populations around the carbonyl-nitrogen bond. This secondary amide displays 16-19% E-rotamer populations in apolar solvents, contrasting sharply with other aliphatic secondary acetamides where significant E-rotamer populations are uncommon due to steric interactions between substituents on the amide bond. The cyclopropyl substitution pattern also influences the conformation around the N-cyclopropyl bond, with these compounds adopting an ortho conformation instead of the anti conformation typically preferred by secondary acetamides.

The aromatic ring system of 2-amino-N-cyclopropyl-5-methoxybenzamide maintains planarity consistent with typical benzene derivatives, while the amino and methoxy substituents introduce additional conformational considerations through potential intramolecular hydrogen bonding and electronic effects. The methoxy group at the 5-position creates an electron-donating effect that influences the electronic distribution throughout the aromatic system, potentially affecting the amide bond characteristics and overall molecular stability. The amino group at the 2-position provides additional hydrogen bonding capability that may influence both intramolecular and intermolecular interactions.

The cyclopropyl ring system contributes significant conformational rigidity due to its three-membered ring structure and associated ring strain. This rigidity restricts rotational freedom around the N-cyclopropyl bond while simultaneously influencing the electronic properties of the amide nitrogen through hyperconjugation effects. The spatial arrangement of the cyclopropyl hydrogen atoms relative to the benzamide core determines the overall molecular shape and potential binding interactions with biological targets or crystal packing arrangements.

Crystallographic Data and X-ray Diffraction Studies

While comprehensive crystallographic data specifically for 2-amino-N-cyclopropyl-5-methoxybenzamide remains limited in the available literature, related studies of N-cyclopropyl benzamide derivatives provide valuable insights into the expected solid-state structure and packing arrangements. The analysis of similar compounds has revealed characteristic features of cyclopropyl-substituted benzamides that likely apply to this specific derivative, including hydrogen bonding patterns, molecular packing arrangements, and conformational preferences in the solid state.

Related crystallographic studies of cyclopropyl-containing benzamide derivatives demonstrate the importance of intermolecular hydrogen bonding in determining crystal packing arrangements. The presence of both amino and amide functional groups in 2-amino-N-cyclopropyl-5-methoxybenzamide creates multiple hydrogen bonding sites that significantly influence the solid-state structure. The amino group at the 2-position can function as both a hydrogen bond donor and acceptor, while the amide carbonyl oxygen serves as a hydrogen bond acceptor and the amide nitrogen can participate in hydrogen bonding interactions.

The methoxy group at the 5-position introduces additional considerations for crystal packing through potential weak interactions and steric effects. The oxygen atom of the methoxy group can participate in weak hydrogen bonding or dipole-dipole interactions that contribute to the overall crystal stability. The positioning of the methoxy group relative to the amino functionality may create intramolecular interactions that influence the preferred molecular conformation in the solid state.

X-ray diffraction studies of related compounds indicate that N-cyclopropyl benzamides typically exhibit specific conformational preferences that are maintained in the crystalline state. The cyclopropyl ring orientation relative to the benzamide plane represents a key structural parameter that influences both intermolecular interactions and overall crystal packing efficiency. The rigid nature of the cyclopropyl ring system provides a fixed spatial arrangement that can either facilitate or hinder optimal packing arrangements depending on the specific substitution pattern of the benzene ring.

Comparative Analysis of Positional Isomers

The comparative analysis of 2-amino-N-cyclopropyl-5-methoxybenzamide with its positional isomers reveals significant differences in structural characteristics, physical properties, and potential biological activities that arise from the different positioning of amino and methoxy substituents on the benzene ring. The systematic examination of these isomeric relationships provides crucial insights into structure-activity relationships and the impact of substitution patterns on overall molecular behavior.

The 5-amino-N-cyclopropyl-2-methoxybenzamide isomer represents the most closely related structural analog, differing only in the transposition of amino and methoxy group positions. This isomer, identified by Chemical Abstracts Service number 1071398-10-1, maintains the same molecular formula C₁₁H₁₄N₂O₂ and molecular weight of 206.24 grams per mole but exhibits significantly different chemical and physical properties due to the altered substitution pattern. The repositioning of functional groups affects hydrogen bonding capabilities, electronic distribution, and potential intramolecular interactions that influence overall molecular stability and reactivity.

The 3-amino-N-cyclopropyl-4-methoxybenzamide isomer, with Chemical Abstracts Service number 312629-04-2, represents another important comparative structure that demonstrates the impact of meta positioning versus ortho positioning of substituents. This isomer maintains identical molecular formula and molecular weight while exhibiting distinct conformational preferences and intermolecular interaction patterns. The meta relationship between amino and methoxy groups eliminates potential intramolecular hydrogen bonding interactions that may be present in the ortho-substituted derivatives.

Table 2. Comparative Analysis of N-Cyclopropyl Methoxybenzamide Positional Isomers

| Isomer | Chemical Abstracts Service Number | Amino Position | Methoxy Position | Key Structural Features |

|---|---|---|---|---|

| 2-amino-N-cyclopropyl-5-methoxybenzamide | 1183770-11-7 | 2 | 5 | Meta relationship; potential intramolecular interactions |

| 5-amino-N-cyclopropyl-2-methoxybenzamide | 1071398-10-1 | 5 | 2 | Ortho relationship; enhanced hydrogen bonding |

| 3-amino-N-cyclopropyl-4-methoxybenzamide | 312629-04-2 | 3 | 4 | Ortho relationship; distinct electronic effects |

The electronic effects of different substitution patterns significantly influence the amide bond characteristics and overall molecular reactivity of these isomers. The electron-donating nature of both amino and methoxy groups creates different electronic environments depending on their relative positions, affecting the carbonyl carbon electrophilicity and amide nitrogen nucleophilicity. These electronic differences translate into variations in chemical reactivity, potential biological activity, and physical properties such as solubility and melting point.

The conformational preferences of these positional isomers reflect the interplay between steric interactions, electronic effects, and hydrogen bonding capabilities inherent in each substitution pattern. The 2-amino-5-methoxy derivative may exhibit different preferred conformations around the amide bond compared to the 5-amino-2-methoxy isomer due to differences in intramolecular hydrogen bonding possibilities and steric interactions between substituents. These conformational differences have important implications for biological activity, as receptor binding and enzyme interactions are highly dependent on three-dimensional molecular shape and electronic distribution.

Properties

IUPAC Name |

2-amino-N-cyclopropyl-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOHHLJZCNKJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Amide Formation from 2-Aminobenzamide Derivatives

- Starting from commercially available 2-aminobenzamide or its derivatives.

- Nucleophilic aromatic substitution or direct amidation with appropriate acyl chlorides or carboxylic acids.

- Use of coupling agents like HATU or EDCI to facilitate amide bond formation.

- Introduction of the methoxy group at the 5-position via methylation of the corresponding hydroxyl group or direct substitution.

- A study detailed in a recent patent describes the synthesis of 2-aminobenzamide derivatives, which then undergo selective methylation at the 5-position using methyl iodide or dimethyl sulfate under basic conditions, yielding the methoxy derivative.

- High regioselectivity.

- Compatibility with various functional groups.

- Requires protection/deprotection steps if other reactive groups are present.

Cyclopropyl Group Introduction via Nucleophilic Substitution or Transition-Metal Catalyzed Cyclopropanation

- Nucleophilic substitution: The amino group on the aromatic ring reacts with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) in the presence of a base (e.g., potassium carbonate) to form the N-cyclopropyl derivative.

- Transition-metal catalysis: Cyclopropanation of aromatic precursors using diazocompounds or carbene transfer reactions catalyzed by metals such as copper or rhodium.

- Patent CN106380427A describes the synthesis of N-cyclopropyl-[[(2-methoxybenzoyl)amino]sulfonyl]benzamide, emphasizing the cyclopropyl group introduction via acylation with cyclopropyl acid chloride followed by amidation.

- Similar strategies involve the use of cyclopropyl halides reacting with amino groups under basic or catalytic conditions.

- Efficient incorporation of the cyclopropyl moiety.

- High yields reported under optimized conditions.

- Sensitivity to reaction conditions; side reactions possible.

Research Findings and Optimization Strategies

- Yield Optimization: Using coupling agents like HATU or EDCI enhances amide bond formation efficiency.

- Reaction Conditions: Maintaining inert atmospheres (argon or nitrogen) and controlling temperature (around 70–100°C) improves selectivity and yield.

- Catalyst Choice: Transition metals such as copper or rhodium catalyze cyclopropanation with high regioselectivity.

- Purification: Recrystallization from suitable solvents (ethanol, methanol) or chromatography ensures high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-5-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

ACMB serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : To form corresponding oxides.

- Reduction : To convert into amines or other reduced forms.

- Substitution : Where functional groups are replaced by others.

Biology

Research indicates that ACMB exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines.

- Anticancer Effects : Investigations show potential to induce apoptosis in cancer cells and inhibit tumor growth.

Medicine

ACMB is explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions. Its mechanism of action may involve interaction with specific molecular targets, modulating enzyme or receptor activity.

Industry

In industrial applications, ACMB is utilized in the development of new materials and chemical products, leveraging its unique chemical properties for advanced formulations.

Case Studies and Research Findings

Several studies have highlighted the biological activity of ACMB:

- Anticancer Research : A study demonstrated significant inhibition of cancer cell proliferation with EC50 values indicating a promising therapeutic index for further development.

- Inflammation Models : In animal models, ACMB reduced inflammation markers significantly when administered at specific dosages.

- Metabolic Stability : Comparisons with similar compounds revealed that modifications in the cyclopropyl structure could enhance metabolic stability and bioavailability, making it a candidate for drug development.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis; inhibits tumor growth | |

| Metabolic Stability | Enhanced stability compared to similar compounds |

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-amino-N-cyclopropyl-5-methoxybenzamide lies in its combination of a methoxy electron-donating group and a compact cyclopropyl ring. Key comparisons with structurally related benzamides include:

2-Amino-N-cyclohexyl-5-bromobenzamide (): Substituents: Bromo (electron-withdrawing) at the 5-position; cyclohexyl (bulky, lipophilic) on the amide nitrogen. The cyclohexyl group may hinder binding in sterically sensitive targets.

2-({5-Chloro-2-[(1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino]pyridin-4-yl}amino)-N-methoxybenzamide (): Substituents: Chloro (electron-withdrawing), pyrazole ring (hydrogen-bonding capability), and methoxy group. Impact: The pyrazole introduces heterocyclic rigidity, which could enhance target selectivity. The chloro group may alter solubility and membrane permeability.

The nitro group at the 7-position and chlorophenyl moiety are critical for GABA receptor affinity.

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

*LogP values estimated via fragment-based methods.

- Methoxy vs.

- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group reduces steric bulk, possibly enhancing binding to compact active sites (e.g., kinases or proteases) .

Research Findings

Synthetic Feasibility: Carbodiimide-mediated coupling (as in ) is scalable for 2-aminobenzamides, but cyclopropylamine’s reactivity may require modified reaction conditions to avoid side products .

Analytical Purity : HPLC analyses (referenced in and ) confirm that N-cyclopropyl derivatives exhibit fewer impurities compared to N-benzyl analogs, likely due to reduced steric hindrance during synthesis .

Metabolic Stability : The cyclopropyl group in the target compound reduces oxidative metabolism in hepatic microsomes, as predicted by in vitro assays .

Biological Activity

Overview

2-amino-N-cyclopropyl-5-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is , and it is characterized by a unique structural arrangement that may confer specific biological properties.

The compound features an amino group, a cyclopropyl moiety, and a methoxy group attached to a benzamide backbone. This configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The ability to modify its structure through these reactions adds to its versatility as a research compound.

The biological activity of 2-amino-N-cyclopropyl-5-methoxybenzamide is thought to be mediated through its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes or cancer progression. Such interactions can lead to modulation of cellular pathways that are crucial for disease development.

Biological Activities

Research indicates that 2-amino-N-cyclopropyl-5-methoxybenzamide exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Anticancer Effects : There is ongoing investigation into its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Research : A study demonstrated that derivatives of benzamide compounds, including 2-amino-N-cyclopropyl-5-methoxybenzamide, showed significant inhibition of cancer cell proliferation in vitro. The EC50 values indicated a promising therapeutic index for further development .

- Inflammation Models : In animal models, the compound was shown to reduce markers of inflammation significantly when administered at specific dosages .

- Metabolic Stability : Comparisons with similar compounds revealed that modifications in the cyclopropyl structure could enhance metabolic stability and bioavailability, making it a suitable candidate for drug development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-N-cyclopropyl-5-methoxybenzamide in academic research?

- Methodological Answer : The synthesis typically involves coupling a 5-methoxy-2-aminobenzoic acid derivative with cyclopropylamine. A common approach uses benzoyl chloride intermediates (or activated esters) and a base such as triethylamine in dichloromethane at low temperatures to minimize side reactions. For example, amide bond formation can be facilitated by coupling agents like EDCI or HATU . Purification via silica gel chromatography is recommended to isolate the product with high purity .

Q. How is the structural integrity of 2-amino-N-cyclopropyl-5-methoxybenzamide validated post-synthesis?

- Methodological Answer : Characterization employs a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and cyclopropane ring integrity.

- FTIR to verify amide C=O stretching (~1650 cm⁻¹) and NH₂/NH vibrations.

- Mass spectrometry (HRMS/ESI-MS) for molecular weight confirmation .

- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .

Q. What solvents and conditions are optimal for storing 2-amino-N-cyclopropyl-5-methoxybenzamide to ensure stability?

- Methodological Answer : The compound should be stored in anhydrous, inert solvents (e.g., DMSO or acetonitrile) under nitrogen at -20°C to prevent hydrolysis of the amide bond or oxidation of the methoxy group. Stability tests under varying pH and temperature can be monitored via HPLC to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of 2-amino-N-cyclopropyl-5-methoxybenzamide?

- Methodological Answer :

- Variation of substituents : Introduce halogens (e.g., Cl, Br) at the 4-position or modify the cyclopropyl group to assess steric/electronic effects on target binding .

- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular viability tests (e.g., MTT assays) to correlate structural changes with activity .

- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with target proteins, guided by crystallographic data from related benzamides .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. To address this:

- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.

- Purity reassessment : Re-analyze batches via LC-MS to rule out impurities >95% .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 2-amino-5-chloro-N-cyclopropylbenzamide) to identify trends in substituent effects .

Q. How can the metabolic stability of 2-amino-N-cyclopropyl-5-methoxybenzamide be evaluated in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t₁/₂).

- Cytochrome P450 inhibition : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.

- Prodrug approaches : If unstable, modify the methoxy group to a protected pro-drug (e.g., methyl ester) and assess hydrolysis kinetics .

Q. What experimental designs are recommended to study the compound’s interaction with cellular membranes or transporters?

- Methodological Answer :

- Lipophilicity assays : Measure logP values using shake-flask or HPLC-based methods to predict membrane permeability.

- Caco-2 cell monolayers : Quantify apical-to-basolateral transport to assess intestinal absorption potential.

- P-glycoprotein (P-gp) inhibition : Use calcein-AM assays to determine if the compound is a substrate or inhibitor of efflux pumps .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .

- Reaction Optimization : For scale-up, consider continuous flow reactors to enhance yield and reduce byproducts .

- Toxicology Screening : Prioritize Ames tests (bacterial mutagenicity) and zebrafish embryo toxicity models for early-stage risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.